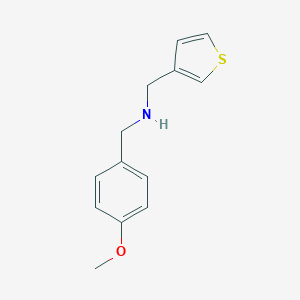![molecular formula C12H12BrNO B504082 [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine CAS No. 880815-55-4](/img/structure/B504082.png)
[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine: is an organic compound that features a bromophenyl group attached to a furyl ring, which is further connected to an N-methylmethanamine group
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various therapeutic areas .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s synthesis often involves the suzuki–miyaura coupling reaction, which is a key process in the formation of carbon–carbon bonds . This suggests that the compound could potentially influence biochemical pathways involving carbon–carbon bond formation.
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound could potentially have similar effects.
Action Environment
The suzuki–miyaura coupling reaction, which is often involved in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could potentially be stable under a variety of environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of 5-(4-bromophenyl)-2-furyl precursor
Reactants: 4-bromophenylboronic acid, 2-furylboronic acid
Catalyst: Palladium(II) acetate
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)
-
Step 2: Formation of N-methylmethanamine group
Reactants: 5-(4-bromophenyl)-2-furyl precursor, methylamine
Conditions: Solvent (e.g., ethanol), temperature (room temperature to 50°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromophenyl group can be radiolabeled, making it useful in imaging studies and receptor binding assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the fine-tuning of material characteristics.
類似化合物との比較
Similar Compounds
- 5-(4-Bromophenyl)-2-furaldehyde
- 5-(4-Bromophenyl)-2-furancarboxaldehyde
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine stands out due to its N-methylmethanamine group, which can enhance its solubility and bioavailability. Additionally, the combination of the bromophenyl and furyl groups provides a unique scaffold for further functionalization and optimization in various applications .
特性
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGLWXDVMXQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
SULFANYL]ETHYL})AMINE](/img/structure/B503999.png)
![N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B504000.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B504001.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B504002.png)
![N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine](/img/structure/B504003.png)
![1-{[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B504004.png)
![2-({3-[(4-Methylbenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B504006.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B504007.png)

![1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B504010.png)
![2-(2-Methoxy-6-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B504011.png)
![1-({[5-(3-Chloro-4-methylphenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B504017.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B504020.png)
![N,N-diethyl-N'-[(5-phenylfuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B504021.png)
